Tert-butyl 4-(4-ethylphenyl)-3-oxopiperidine-1-carboxylate

Description

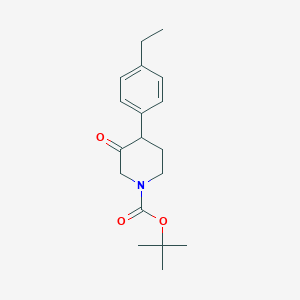

Tert-butyl 4-(4-ethylphenyl)-3-oxopiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate (Boc) protecting group at the 1-position, a 4-ethylphenyl substituent at the 4-position, and a ketone (3-oxo) functional group at the 3-position of the piperidine ring. The 3-oxo group enhances reactivity, making it a versatile intermediate in pharmaceutical synthesis, particularly for β-lactamase inhibitors or kinase-targeting agents .

Properties

Molecular Formula |

C18H25NO3 |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

tert-butyl 4-(4-ethylphenyl)-3-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C18H25NO3/c1-5-13-6-8-14(9-7-13)15-10-11-19(12-16(15)20)17(21)22-18(2,3)4/h6-9,15H,5,10-12H2,1-4H3 |

InChI Key |

IRHDIKZMAVDYQP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CCN(CC2=O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Route

Step 1: Formation of the Piperidine Core

- Starting Material: 4-ethylphenylamine derivatives or related aromatic amines.

- Reaction: Cyclization with suitable diketones or aldehydes under acidic or basic conditions to form the piperidine ring.

- Example: Condensation of 4-ethylphenylamine with acrolein or similar aldehydes, followed by reduction.

Step 2: Protection of the Nitrogen

- Reagent: Boc anhydride (Boc2O).

- Conditions: Typically in methanol with potassium carbonate as base.

- Outcome: Formation of the N-Boc-protected piperidine intermediate.

Intermediate-Based Synthesis Approach

Recent advancements focus on leveraging key intermediates such as 4-oxopiperidine derivatives or protected amino acids as building blocks, which streamline the synthesis process.

Preparation of 4-Oxopiperidine Intermediates

Research indicates that tert-butyl 4-oxopiperidine-1-carboxylate can be synthesized via cyclization of amino acids or amino alcohols with suitable carbonyl compounds, followed by Boc protection.

- Starting from 4-ethylphenylalanine derivatives , cyclization with acyl chlorides or aldehydes yields the 4-oxopiperidine core.

- The Boc group is introduced using Boc2O, as documented in patent literature, resulting in tert-butyl 4-oxopiperidine-1-carboxylate .

Functionalization of the 3-Position

- The ketone at the 3-position can be selectively modified through reductive amination or enolate chemistry to introduce the desired substituents.

- For example, reductive amination with ethylbenzaldehyde yields the 4-ethylphenyl derivative at the 4-position.

Key Literature Data

Research Findings and Optimization

Recent studies have demonstrated that selective cyclization and Boc protection are critical for high-yield synthesis. For example, the synthesis of tert-butyl 4-oxopiperidine-1-carboxylate involves:

- Reaction of 4-ethylphenylamine with diethyl oxalate , followed by cyclization.

- Boc protection of the resulting piperidine nitrogen.

- Oxidation or acylation to install the ketone at the 3-position.

Reaction Data Summary

Summary of Key Preparation Strategies

| Strategy | Advantages | Limitations |

|---|---|---|

| Multi-step synthesis from simple precursors | High control over substitution pattern | Longer reaction sequences, lower overall yield |

| Intermediate-based synthesis using protected piperidines | Streamlined, scalable | Requires access to key intermediates |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylphenyl group, leading to the formation of corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the ketone group, converting it into an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where various nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines, thiols, or halides in the presence of suitable catalysts.

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(4-ethylphenyl)-3-oxopiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-ethylphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: The 4-ethylphenyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents like ethyl (C12H21NO3) or dimethyl (C12H21NO3). This enhances membrane permeability, a critical factor in drug bioavailability . The 3-oxo group is a common feature among analogs, enabling hydrogen bonding and serving as a site for further derivatization (e.g., reduction to hydroxyl or conversion to enol ethers) .

Core Modifications: Compounds like tert-butyl 4-[(cyclopropylcarbonyl)amino]-3-oxopiperidine-1-carboxylate (C38) introduce a cyclopropanecarbonylamino group, which may improve metabolic stability compared to aromatic substituents .

Stability and Reactivity

- The Boc group provides stability under basic conditions but is cleaved under acidic conditions (e.g., trifluoroacetic acid), as seen in the deprotection of tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1-carboxylate .

- The 3-oxo group renders the compound susceptible to nucleophilic attack, enabling reactions such as Grignard additions or reductive amination .

Biological Activity

Tert-butyl 4-(4-ethylphenyl)-3-oxopiperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, along with detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.36 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and an ethylphenyl moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the piperidine ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of substituents : The tert-butyl and ethylphenyl groups are introduced via alkylation reactions.

- Carboxylation : The final step involves the addition of a carboxylic acid group to yield the desired ester.

Research indicates that this compound may exhibit various biological activities, including:

- Analgesic Effects : Similar compounds have shown promise as analgesics by modulating pain pathways in the central nervous system.

- Antioxidant Activity : The presence of phenolic structures often correlates with antioxidant properties, which can mitigate oxidative stress in biological systems.

Case Studies and Research Findings

- Analgesic Activity :

- Antioxidant Properties :

-

Enzyme Inhibition :

- A comparative study on enzyme inhibition revealed that compounds featuring a piperidine core could inhibit β-glucuronidase, an enzyme implicated in drug metabolism and detoxification processes. The IC50 values for related compounds ranged from 2.8 µM to over 300 µM, suggesting that structural modifications can enhance inhibitory potency .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H23NO3 |

| Molecular Weight | 273.36 g/mol |

| Analgesic IC50 (Example) | 2.8 µM (related compound) |

| Antioxidant Activity | Significant in DPPH assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.